MIV-150
Overview
Description
MIV-150 is a non-nucleoside reverse transcriptase inhibitor that has shown potent antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). It is often formulated with zinc acetate and carrageenan to enhance its efficacy and safety in preventing viral infections .
Mechanism of Action
Target of Action
MIV-150, also known as 824VSI942Y, pc-815, 1-(5-cyanopyridin-2-yl)-3-((1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl)urea, MIV 150, or MIV-1R, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that primarily targets the reverse transcriptase (RT) of HIV-1 and HIV-2 . Reverse transcriptase is an enzyme that plays a crucial role in the replication of HIV, making it a primary target for antiretroviral drugs .
Mode of Action
This compound works by inhibiting the action of reverse transcriptase, thereby blocking the replication of HIV . As an allosteric inhibitor, it binds to a site on the reverse transcriptase enzyme that is distinct from the active site, leading to a change in the enzyme’s shape and function . This change prevents the enzyme from carrying out its role in the viral replication process, effectively halting the production of new virus particles .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the replication cycle of HIV. By inhibiting reverse transcriptase, this compound disrupts the conversion of viral RNA into DNA, a critical step in the HIV replication cycle . This disruption prevents the integration of the viral genome into the host cell’s DNA, thereby blocking the production of new virus particles .
Result of Action
The primary result of this compound’s action is the inhibition of HIV replication, which can prevent the spread of the virus to new cells and potentially slow the progression of HIV infection . In vitro studies have shown that this compound has potent antiviral activity against both wild type and NNRTI or RT-resistant HIVs . Moreover, this compound has been shown to effectively inactivate free virus .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other antiviral agents can enhance the effectiveness of this compound. A study showed that a combination microbicide containing this compound and zinc acetate demonstrated an additive antiviral effect . Furthermore, the formulation of this compound can also impact its action. For example, this compound formulated in a carrageenan gel (as part of a combination microbicide) has been shown to provide significant protection against simian-human immunodeficiency virus (SHIV-RT) challenge in macaques .
Biochemical Analysis
Biochemical Properties
MIV-150 interacts with the enzyme reverse transcriptase, a key player in the replication of HIV . It acts as an allosteric inhibitor, blocking the elongation of viral DNA and thereby inhibiting viral replication . This compound has shown to have EC50 values in the subnanomolar to nanomolar range against wild type and NNRTI or RT-resistant HIVs .
Cellular Effects
This compound has a broad antiviral activity in primary cells . It has been shown to effectively inactivate free virus, and its combination with zinc acetate has demonstrated an additive antiviral effect . This compound influences cell function by preventing the replication of HIV, thereby reducing the viral load within the cells .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of the reverse transcriptase enzyme. As an NNRTI, this compound binds to an allosteric site of the enzyme, causing a conformational change that inhibits the enzyme’s ability to synthesize DNA from viral RNA .
Temporal Effects in Laboratory Settings
In vitro resistance selection studies have revealed that previously described NNRTI-resistant mutations were selected by this compound . Resistant virus was not selected when cultured in the presence of both zinc acetate and this compound, indicating the potency and breadth of the this compound/zinc acetate combination .
Dosage Effects in Animal Models
In macaque studies, the combination of this compound with zinc acetate provided significant protection against vaginal simian-human immunodeficiency virus-RT (SHIV-RT) challenge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MIV-150 involves the preparation of a PETT-urea analogThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
MIV-150 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
MIV-150 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of non-nucleoside reverse transcriptase inhibitors.
Biology: Investigated for its effects on viral replication and resistance mechanisms.
Medicine: Explored as a potential microbicide for preventing HIV and HSV infections.
Industry: Utilized in the development of antiviral formulations and drug delivery systems
Comparison with Similar Compounds
Similar Compounds
Uniqueness
MIV-150 is unique in its combination with zinc acetate and carrageenan, which enhances its antiviral activity and safety profile. Unlike other non-nucleoside reverse transcriptase inhibitors, this compound has shown efficacy in both in vitro and in vivo models, making it a promising candidate for further development .
Properties
IUPAC Name |
1-(5-cyanopyridin-2-yl)-3-[(1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3/c1-2-15(25)11-4-5-13(20)17(18(11)26)12-7-14(12)23-19(27)24-16-6-3-10(8-21)9-22-16/h3-6,9,12,14,26H,2,7H2,1H3,(H2,22,23,24,27)/t12-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPHEWJJTGPRSL-OCCSQVGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=C(C=C1)F)C2CC2NC(=O)NC3=NC=C(C=C3)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)C1=C(C(=C(C=C1)F)[C@@H]2C[C@@H]2NC(=O)NC3=NC=C(C=C3)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177773 | |
Record name | MIV 150 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
231957-54-3 | |
Record name | MIV 150 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0231957543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MIV 150 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MIV-150 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/824VSI942Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.